REACTION_CXSMILES
|
[O:1]1[CH2:3][CH:2]1[CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1.[NH:14]1[CH2:19][CH2:18][S:17][CH2:16][CH2:15]1>CC(O)C>[OH:1][CH:2]([CH2:3][N:14]1[CH2:19][CH2:18][S:17][CH2:16][CH2:15]1)[CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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O1C(C1)COC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
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N1CCSCC1
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CC(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Solvent was evaporated
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Type
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DISSOLUTION
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Details
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The oily residue was dissolved in hydrochloric acid (2M, 50 ml)
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Type
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EXTRACTION
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Details
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extracted twice with diethylether
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Type
|
ADDITION
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Details
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The acid aqueous solution was treated with sodium carbonate solution
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Type
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EXTRACTION
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Details
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The basic-aqueous layer was extracted three times with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulphate and solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude oil was crystallized from diisopropylether
|
Name
|
|
Type
|
|
Smiles
|
OC(COC1=CC=C(C#N)C=C1)CN1CCSCC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |